2-(Hydroxymethyl)-4-methyl-6-nitrophenol
Overview
Description
2-(Hydroxymethyl)-4-methyl-6-nitrophenol is an organic compound with a phenolic structure It features a hydroxymethyl group (-CH2OH), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol typically involves the hydroxymethylation of 4-methyl-6-nitrophenol. This reaction can be carried out using formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often include an aqueous or anhydrous environment to facilitate the addition of the hydroxymethyl group to the phenolic compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods for large-scale production are not extensively documented in the literature.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-methyl-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can react with the hydroxymethyl group under basic conditions.
Major Products
Oxidation: 2-(Carboxymethyl)-4-methyl-6-nitrophenol.
Reduction: 2-(Hydroxymethyl)-4-methyl-6-aminophenol.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound and its derivatives can be explored for their pharmacological properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-methyl-6-nitrophenol depends on its chemical structure and the functional groups present. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-4-methylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-6-nitrophenol: Lacks the hydroxymethyl group, limiting its potential for further functionalization.
2-(Hydroxymethyl)-6-nitrophenol: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-(Hydroxymethyl)-4-methyl-6-nitrophenol is unique due to the presence of both hydroxymethyl and nitro groups on the same phenolic ring.
Properties
IUPAC Name |
2-(hydroxymethyl)-4-methyl-6-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-3,10-11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEKVEMUJBHBLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529295 | |
Record name | 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90529295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91084-83-2 | |
Record name | 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90529295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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